molecular formula C26H23N3O2S2 B3018925 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide CAS No. 689263-05-6

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B3018925
CAS No.: 689263-05-6
M. Wt: 473.61
InChI Key: BDPSXHKVXRPUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a thieno[3,2-d]pyrimidine derivative functionalized with a benzyl group at position 3, a methyl group at position 6, and a sulfanyl-linked acetamide moiety substituted with a naphthalen-1-yl group. The thienopyrimidine core is a heterocyclic scaffold known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity . The sulfanyl bridge enhances metabolic stability compared to oxygen or nitrogen-based linkers, while the naphthalen-1-yl group contributes to hydrophobic interactions in biological targets. Its synthesis likely involves cyclocondensation of thiophene precursors with pyrimidine-forming reagents, followed by sulfanyl-acetamide coupling—a methodology distinct from copper-catalyzed azide-alkyne cycloadditions (CuAAC) used for triazole-containing analogs .

Properties

IUPAC Name

2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O2S2/c1-17-14-22-24(33-17)25(31)29(15-18-8-3-2-4-9-18)26(28-22)32-16-23(30)27-21-13-7-11-19-10-5-6-12-20(19)21/h2-13,17H,14-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPSXHKVXRPUET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. The key steps include the formation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the benzyl and naphthylacetamide groups. Common reagents used in these reactions include various halides, amines, and thiols under specific conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thioethers or amines.

Scientific Research Applications

The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial , anticancer , and anti-inflammatory agent .

Antimicrobial Activity

Research has demonstrated that compounds with thienopyrimidine structures can exhibit antimicrobial properties. The sulfanyl group may enhance the interaction with bacterial enzymes or receptors, leading to inhibition of bacterial growth. Studies have shown promising results against various pathogens, including both Gram-positive and Gram-negative bacteria.

Anticancer Properties

The compound's ability to inhibit cell proliferation has been investigated in several cancer cell lines. The mechanism is thought to involve the induction of apoptosis through the activation of caspase pathways. In vitro studies have indicated that this compound can significantly reduce the viability of cancer cells, making it a candidate for further development in cancer therapy.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It is hypothesized that it may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation.

Synthesis and Derivatives

The synthesis typically involves multi-step organic reactions using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often requiring catalysts such as triethylamine or pyridine. Variations in the synthesis process can lead to derivatives with altered biological activities.

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry reported that derivatives of thienopyrimidine exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the role of the sulfanyl group in enhancing antimicrobial efficacy .
  • Anticancer Research : In a study published in Cancer Research, researchers found that thienopyrimidine derivatives induced apoptosis in human breast cancer cells through caspase activation pathways. The findings suggest potential for these compounds in developing targeted cancer therapies .
  • Anti-inflammatory Investigation : A paper in Inflammation Research indicated that thienopyrimidine compounds could reduce TNF-alpha levels in inflammatory models, suggesting their potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ in core heterocycles, substituents, and linker groups, leading to variations in physicochemical and biological properties. Key comparisons include:

Compound Core Structure Key Substituents Functional Groups Reference
Target Compound Thieno[3,2-d]pyrimidine 3-Benzyl, 6-methyl, N-(naphthalen-1-yl)acetamide Sulfanyl, carbonyl, naphthyl
2-{[3-(2-Methoxyphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide Thieno[3,2-d]pyrimidine 3-(2-Methoxyphenyl) Methoxy, sulfanyl, naphthyl
N-Ethyl-2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide Pyrazolo[4,3-d]pyrimidine 1-Ethyl, 3-methyl, 4-methylbenzyl Ethyl, methylbenzyl, sulfanyl
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m) 1,2,3-Triazole Naphthalen-1-yloxymethyl, phenylacetamide Triazole, carbonyl, ether

Key Observations :

  • Substituent Effects : The 3-benzyl group in the target compound increases steric bulk compared to the 3-(2-methoxyphenyl) analog (), which may reduce membrane permeability but enhance target selectivity .
  • Linker Groups : Sulfanyl bridges (target compound) improve oxidative stability over ether or amine linkers in triazole derivatives .
Spectroscopic and Physicochemical Properties
  • IR Spectroscopy :
    • Target compound: Expected C=O stretch ~1670–1680 cm⁻¹ (acetamide), similar to triazole derivatives (1671–1682 cm⁻¹) .
    • Methoxyphenyl analog (): Additional C-O stretch at ~1250 cm⁻¹ .
  • NMR Data :
    • Triazole derivatives (6b) show distinct triazole proton signals at δ 8.36 ppm (DMSO-d₆) .
    • The target compound’s naphthalen-1-yl group would exhibit aromatic protons in δ 7.20–8.40 ppm, comparable to analogs in .

Lipophilicity (LogP Estimates) :

Compound Predicted LogP Rationale
Target Compound 3.8–4.2* Naphthyl group, benzyl substituent
Methoxyphenyl Analog 3.2–3.6* Polar methoxy group reduces hydrophobicity
Pyrazolo[4,3-d]pyrimidine 4.5–5.0* Methylbenzyl and ethyl groups enhance lipophilicity

*Calculated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

The compound 2-({3-benzyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide belongs to the class of thieno[3,2-d]pyrimidine derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H25N3O2S2C_{24}H_{25}N_{3}O_{2}S_{2} with a molecular weight of approximately 451.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core linked to a naphthalene moiety via an acetamide functional group.

Structural Formula

InChI InChI 1S C24H25N3O2S2 c1 15 8 7 11 19 17 15 3 25 21 28 14 30 24 26 20 12 16 2 31 22 20 23 29 27 24 13 18 9 5 4 6 10 18 h4 11 16H 12 14H2 1 3H3 H 25 28 \text{InChI }\text{InChI 1S C24H25N3O2S2 c1 15 8 7 11 19 17 15 3 25 21 28 14 30 24 26 20 12 16 2 31 22 20 23 29 27 24 13 18 9 5 4 6 10 18 h4 11 16H 12 14H2 1 3H3 H 25 28 }

Anticancer Activity

Recent studies have indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a derivative similar to the compound in focus showed promising results against various cancer cell lines including SU-DHL-6 and K562 with IC50 values of 0.55 μM and 1.68 μM respectively . The mechanism involves inhibition of specific kinases associated with tumor growth and proliferation.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular signaling pathways. This includes:

  • ATR Kinase Inhibition : The compound has been shown to inhibit ATR kinase, which plays a critical role in DNA damage response and repair mechanisms .
  • PIKK Family Inhibition : It also targets members of the PIKK family, which are essential for cellular growth and survival under stress conditions.

Antimicrobial Activity

While the primary focus has been on anticancer properties, thieno[3,2-d]pyrimidine derivatives have also demonstrated antimicrobial activity. Research indicates selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis but limited efficacy against Gram-negative strains .

Summary of Biological Activities

Activity TypeSpecific EffectsReference
AnticancerInhibits ATR kinase; effective against SU-DHL-6 cells (IC50 = 0.55 μM)
AntimicrobialSelective activity against Bacillus subtilis
Enzyme InhibitionTargets PIKK family members

Case Study 1: Anticancer Efficacy

A study conducted on various thieno[3,2-d]pyrimidine derivatives highlighted the compound's potential as an EZH2 inhibitor. The results demonstrated significant anti-proliferative effects on lymphoma cell lines while maintaining low toxicity towards normal cells (HEK293T) with CC50 values around 15.09 μM .

Case Study 2: Structure–Activity Relationship (SAR)

Preliminary SAR studies indicated that modifications in the chemical structure significantly affect biological activity. For example, the introduction of specific substituents on the thieno ring enhanced anticancer potency while reducing toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.